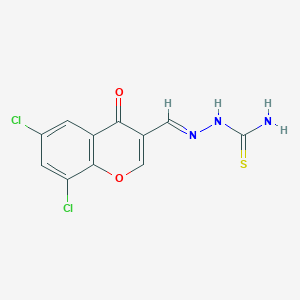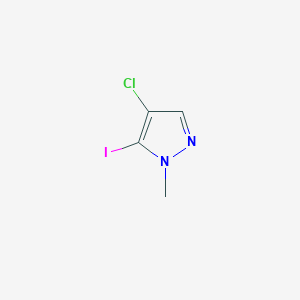
6,8-Dichlor-4H-chromen-4-on-3-carbaldehyd-thiosemikarbazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide is a complex organic compound with the molecular formula C11H7Cl2N3O2S and a molecular weight of 316.2 g/mol . This compound is characterized by its chromenone core structure, which is substituted with chlorine atoms at positions 6 and 8, and a thiosemicarbazide group at the 3-carboxaldehyde position
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide typically involves the reaction of 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde with thiosemicarbazide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups such as amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wirkmechanismus
The mechanism by which 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde: This compound shares the same chromenone core but lacks the thiosemicarbazide group.
6,8-dichloro-3-ethyl-2-methyl-4H-chromen-4-one: Another derivative with different substituents on the chromenone core.
Uniqueness
6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide is unique due to the presence of both chlorine atoms and the thiosemicarbazide group, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
[(E)-(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2S/c12-6-1-7-9(17)5(3-15-16-11(14)19)4-18-10(7)8(13)2-6/h1-4H,(H3,14,16,19)/b15-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFRVIVYZZQZES-CRKCGEKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=NNC(=S)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)/C=N/NC(=S)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)



![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)
![N-(3-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2355187.png)

![4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2355189.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2355191.png)

![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2355193.png)
